5-bromo-2-chloro-3-methylaniline hydrochloride
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Overview
Description
5-Bromo-2-chloro-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-methylaniline hydrochloride typically involves multi-step reactions starting from readily available precursors. One common route includes:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amine group, forming 2-methylaniline.
Halogenation: The amine is then subjected to bromination and chlorination to introduce the bromine and chlorine substituents at the desired positions.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: A simpler aniline derivative without halogen substituents.
5-Chloro-2-methylaniline: Similar structure but lacks the bromine atom.
3-Bromo-5-methylaniline: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-2-chloro-3-methylaniline hydrochloride is unique due to the specific combination and positions of its substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
2680539-21-1 |
---|---|
Molecular Formula |
C7H8BrCl2N |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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